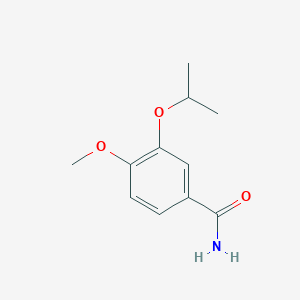
3-(3-hydroxy-5-methylphenoxy)Benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-hydroxy-5-methylphenoxy)Benzonitrile is an organic compound with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a phenoxy group, which is further substituted with a hydroxy and a methyl group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxy-5-methylphenoxy)Benzonitrile typically involves the reaction of 3-hydroxy-5-methylphenol with 3-bromobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxy-5-methylphenoxy)Benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C)
Substitution: Electrophiles such as bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: 3-(3-formyl-5-methylphenoxy)Benzonitrile
Reduction: 3-(3-hydroxy-5-methylphenoxy)Benzylamine
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
3-(3-hydroxy-5-methylphenoxy)Benzonitrile has several scientific research applications, including:
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(3-hydroxy-5-methylphenoxy)Benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxybenzonitrile
- 3-methylbenzonitrile
- 3-phenoxybenzonitrile
Uniqueness
3-(3-hydroxy-5-methylphenoxy)Benzonitrile is unique due to the presence of both hydroxy and methyl groups on the phenoxy ring, which can influence its reactivity and biological activity. The combination of these functional groups provides a distinct set of chemical and physical properties that differentiate it from other similar compounds .
Properties
CAS No. |
920036-14-2 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
3-(3-hydroxy-5-methylphenoxy)benzonitrile |
InChI |
InChI=1S/C14H11NO2/c1-10-5-12(16)8-14(6-10)17-13-4-2-3-11(7-13)9-15/h2-8,16H,1H3 |
InChI Key |
NBVSRBQQOYTHFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC(=C2)C#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzaldehyde, 4-[ethyl(phenylmethyl)amino]-, diphenylhydrazone](/img/structure/B13870767.png)

![tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)

![2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)
![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)






![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)
